2-(3-Chlorophenoxy)propionic acid
2-(3-Chlorophenoxy)propionic acid
2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide. Enantiomeric resolution of 2-(3-chlorophenoxy)propionic acid has been performed by electrokinetic chromatography using a cyclodextrin as chiral pseudophase (CD-EKC).
Brand Name:
Vulcanchem
CAS No.:
101-10-0
VCID:
VC20990837
InChI:
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
SMILES:
CC(C(=O)O)OC1=CC(=CC=C1)Cl
Molecular Formula:
C9H9ClO3
Molecular Weight:
200.62 g/mol
2-(3-Chlorophenoxy)propionic acid
CAS No.: 101-10-0
Cat. No.: VC20990837
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide. Enantiomeric resolution of 2-(3-chlorophenoxy)propionic acid has been performed by electrokinetic chromatography using a cyclodextrin as chiral pseudophase (CD-EKC). |
|---|---|
| CAS No. | 101-10-0 |
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 2-(3-chlorophenoxy)propanoic acid |
| Standard InChI | InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) |
| Standard InChI Key | YNTJKQDWYXUTLZ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)OC1=CC(=CC=C1)Cl |
| Canonical SMILES | CC(C(=O)O)OC1=CC(=CC=C1)Cl |
| Boiling Point | 100 °C at 1.5 mm Hg |
| Colorform | Colorless crystals |
| Melting Point | 113 °C |
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